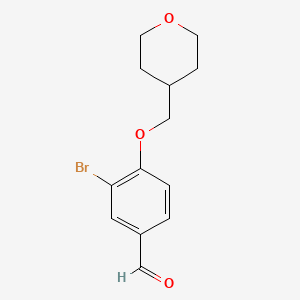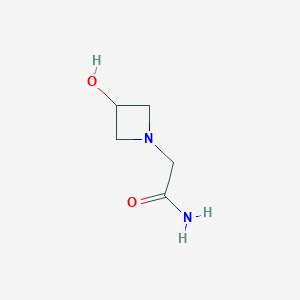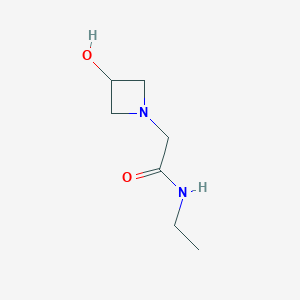
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, or 5-FPTC, is a synthetic compound with potential applications in scientific research. It is a member of the thiazole-based family of compounds, and is composed of a nitrogen atom, a five-membered ring, and a carboxamide group. 5-FPTC has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Antitumor Applications
Research on fluorinated pyrimidines, a class to which fluoropyridines are related, has demonstrated significant antitumor activity. For instance, 5-fluorouracil (5-FU) and its derivatives are pivotal in treating various solid tumors, including colorectal cancer. The mechanism involves inhibiting thymidylate synthase, leading to impaired DNA synthesis in cancer cells (Malet-Martino & Martino, 2002; Gmeiner, 2020). This suggests that N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could have applications in developing antitumor agents, particularly if its structure influences similar biochemical pathways.
Antimicrobial and Antifungal Properties
Thiazole derivatives have been explored for their antimicrobial and antifungal properties. The synthesis and pharmacological evaluation of novel thiazole compounds have shown promising results in vitro for antioxidant and anti-inflammatory activities, hinting at the potential of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide to serve as a template for new antimicrobial agents (Raut et al., 2020).
Drug Development and Molecular Docking Studies
The structure of thiazole derivatives makes them suitable candidates for drug development, with potential applications in designing antioxidant, anti-inflammatory, and antiviral drugs. Molecular docking studies of thiazole compounds have shown that they can fit into specific enzyme active sites, indicating that N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could be explored for targeted drug development (Leoni et al., 2014; Leoni et al., 2014).
Orientations Futures
: Felts, A. S., Rodriguez, A. L., Blobaum, A. L., Morrison, R. D., Bates, B. S., Thompson Gray, A., … & Emmitte, K. A. (2017). Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. Full text
: Image detail source: Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
: Low resolution reverse phase LCMS analysis details: Supplementary Information
Propriétés
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNVANXXHVANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)


![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)





